Cas no 921927-88-0 (Methyl 2-formylthiazole-4-carboxylate)

Methyl 2-formylthiazole-4-carboxylate structure
921927-88-0 structure
Methyl 2-formylthiazole-4-carboxylate
921927-88-0
C6H5NO3S
171.173800230026
MFCD18804139
742998
15953680

Methyl 2-formylthiazole-4-carboxylate Properties

Names and Identifiers

    • 2-formyl-4-Thiazolecarboxylic acid methyl ester
    • methyl 2-formyl-1,3-thiazole-4-carboxylate
    • methyl 2-formylthiazole-4-carboxylate
    • 4-Thiazolecarboxylic acid, 2-formyl-, methyl ester
    • AK174308
    • MYVFZBRIMAKBEP-UHFFFAOYSA-N
    • FCH997068
    • OR322780
    • AX8328692
    • 2-Formylthiazole-4-carboxylic acid methyl ester
    • WLB92788
    • SCHEMBL1161355
    • F16694
    • AKOS024055488
    • MFCD18804139
    • methyl2-formylthiazole-4-carboxylate
    • 921927-88-0
    • DTXSID00580438
    • AS-47888
    • EN300-6509107
    • BP-20366
    • +Expand
    • MFCD18804139
    • MYVFZBRIMAKBEP-UHFFFAOYSA-N
    • 1S/C6H5NO3S/c1-10-6(9)4-3-11-5(2-8)7-4/h2-3H,1H3
    • O=CC1SC=C(C(OC)=O)N=1

Computed Properties

  • 170.99901420g/mol
  • 0
  • 5
  • 3
  • 170.99901420g/mol
  • 11
  • 173
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.9
  • 84.5

Methyl 2-formylthiazole-4-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IHI6-250mg
4-Thiazolecarboxylic acid, 2-formyl-, methyl ester
921927-88-0 97%
250mg
$18.00 2024-04-20
A2B Chem LLC
AI61694-100mg
Methyl 2-formylthiazole-4-carboxylate
921927-88-0 99%
100mg
$17.00
Aaron
AR00IHQI-100mg
4-Thiazolecarboxylic acid, 2-formyl-, methyl ester
921927-88-0 98%
100mg
$13.00 2024-07-18
abcr
AB490476-250 mg
Methyl 2-formylthiazole-4-carboxylate; .
921927-88-0
250mg
€219.00 2023-06-15
Alichem
A059004376-250mg
Methyl 2-formylthiazole-4-carboxylate
921927-88-0 95%
250mg
$186.48 2023-08-31
Ambeed
A151543-100mg
Methyl 2-formylthiazole-4-carboxylate
921927-88-0 97%
100mg
$14.0 2024-05-28
Apollo Scientific
OR322780-100mg
Methyl 2-formylthiazole-4-carboxylate
921927-88-0 97%
100mg
£71.00 2024-05-23
Chemenu
CM221100-1g
Methyl 2-formylthiazole-4-carboxylate
921927-88-0 95%
1g
$393 2021-08-04
Crysdot LLC
CD11013520-1g
Methyl 2-formylthiazole-4-carboxylate
921927-88-0 95+%
1g
$416 2024-07-19
Enamine
EN300-6509107-0.05g
methyl 2-formyl-1,3-thiazole-4-carboxylate
921927-88-0
0.05g
$624.0

Methyl 2-formylthiazole-4-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  reflux
Reference
Preparation of conjugates of cytotoxic agents with cell surface receptor binding mol. useful in treatment of cancer, autoimmune and infectious diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  2 h, reflux
Reference
Convergent synthesis of the central heterocyclic domain of micrococcin P1
Merritt, Eleanor A.; Bagley, Mark C., Synlett, 2007, (6), 954-958

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  overnight, rt
Reference
The Total Synthesis of Tubulysin D
Peltier, Hillary M.; McMahon, Jeffrey P.; Patterson, Andrew W.; Ellman, Jonathan A., Journal of the American Chemical Society, 2006, 128(50), 16018-16019

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Methanol ;  1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  overnight, rt; 2 h, 60 °C
Reference
Antiproliferative compounds structurally related to tubulysins, conjugates thereof for targeted delivery, methods of preparation, and uses thereof
, United States, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  50 °C; 3 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Tubulysin analogs and methods of making and use
, United States, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Acetonitrile ;  rt → 60 °C; 6 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetone ;  rt → reflux; 1 h, reflux
Reference
Tubulysins and protein-tubulysin conjugates
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonium sulfide Solvents: Methanol ,  Water
1.2 Solvents: Methanol ;  1.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Acetone ,  Water
Reference
Preparation of cytotoxic and antimitotic peptide-based compounds conjugated to antibodies for treating cancers
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Preparation peptide conjugates of cell binding molecules with cytotoxic agents
, United States, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Conjugated body of cytotoxin molecule with cell combination receptor molecule
, China, , ,

Methyl 2-formylthiazole-4-carboxylate Raw materials

Methyl 2-formylthiazole-4-carboxylate Preparation Products

Methyl 2-formylthiazole-4-carboxylate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:921927-88-0)Methyl 2-formylthiazole-4-carboxylate
A860140
99%
5.0g
391.0